4-(2-Aminoanilino)pyridine-d4 4-(2-Aminoanilino)pyridine-d4 An intermediate used to prepare labeled Timiperone as well as cyclooxygenase-2 inhibitors and adrenergic agents

Brand Name: Vulcanchem
CAS No.: 1189459-85-5
VCID: VC0028486
InChI: InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D
SMILES: C1=CC=C(C(=C1)N)NC2=CC=NC=C2
Molecular Formula: C11H11N3
Molecular Weight: 189.254

4-(2-Aminoanilino)pyridine-d4

CAS No.: 1189459-85-5

Cat. No.: VC0028486

Molecular Formula: C11H11N3

Molecular Weight: 189.254

* For research use only. Not for human or veterinary use.

4-(2-Aminoanilino)pyridine-d4 - 1189459-85-5

Specification

CAS No. 1189459-85-5
Molecular Formula C11H11N3
Molecular Weight 189.254
IUPAC Name 3,4,5,6-tetradeuterio-2-N-pyridin-4-ylbenzene-1,2-diamine
Standard InChI InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D
Standard InChI Key WDRQNOGGIOMQNA-RHQRLBAQSA-N
SMILES C1=CC=C(C(=C1)N)NC2=CC=NC=C2

Introduction

Structural Characteristics and Identification

4-(2-Aminoanilino)pyridine-d4 is characterized by a molecular structure featuring a pyridine ring connected to an aniline moiety through an amino linkage, with deuterium atoms incorporated at specific positions. This deuteration pattern provides distinctive spectroscopic properties that are valuable in analytical chemistry applications.

Chemical Identity and Nomenclature

The compound is formally identified through various chemical descriptors and identifiers as presented in Table 1:

ParameterValue
CAS Number1189459-85-5
IUPAC Name3,4,5,6-tetradeuterio-2-N-pyridin-4-ylbenzene-1,2-diamine
Molecular FormulaC₁₁H₁₁N₃
Molecular Weight189.254 g/mol
Standard InChIInChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D
Standard InChIKeyWDRQNOGGIOMQNA-RHQRLBAQSA-N
SMILESC1=CC=C(C(=C1)N)NC2=CC=NC=C2
SynonymsN1-4-Pyridinyl-1,2-benzenediamine-d4; NSC 155702-d4
PubChem Compound ID46780140

The structural formula indicates a compound with a pyridine ring connected to an aniline derivative, with four deuterium atoms incorporated into the molecular framework. This deuteration pattern is critical for its application in analytical chemistry and pharmaceutical research.

Structural Features and Bonding

The compound contains three nitrogen atoms: one in the pyridine ring and two in the diamine portion. The connectivity between the pyridine and aniline rings occurs through a secondary amino group (-NH-), creating a flexible linkage that allows rotation around this bond. This structural arrangement influences its reactivity and potential binding interactions with biological targets.

Physical and Chemical Properties

Understanding the physicochemical properties of 4-(2-Aminoanilino)pyridine-d4 is essential for its proper handling, storage, and application in research settings.

Physical Properties

The physical characteristics of this compound provide important information for researchers working with it in laboratory settings:

PropertyValue
Physical StateSolid at room temperature
Boiling Point359.0±22.0 °C at 760 mmHg
Flash Point170.9±22.3 °C
Density1.2±0.1 g/cm³
AppearanceNo specific data available

These physical properties indicate a stable compound with a high boiling point, suggesting relatively strong intermolecular forces .

Synthesis and Preparation

The synthesis of 4-(2-Aminoanilino)pyridine-d4 involves specialized techniques to incorporate deuterium atoms at specific positions while maintaining the core structure.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical:

  • A 10 mM solution can be prepared by dissolving 10 mg of the compound in 5.284 mL of an appropriate solvent

  • Heating to 37°C and using an ultrasonic bath can improve solubility

  • Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month for maximum stability

The choice of solvent depends on the specific application and should consider compatibility with the intended experimental conditions.

Analytical Applications

The deuterated nature of 4-(2-Aminoanilino)pyridine-d4 makes it particularly valuable in analytical chemistry, especially in spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of deuterium atoms provides significant advantages in NMR studies:

  • Deuterated compounds produce distinctive spectral patterns that facilitate structural analysis

  • The deuterium atoms create simplified spectra by eliminating certain proton signals

  • This simplification enables more accurate identification and quantification of related compounds

  • The deuterium label can serve as an internal standard or reference point in complex mixtures

The predictable splitting patterns and chemical shifts in NMR spectra make this compound valuable for structural elucidation and mechanistic studies.

Mass Spectrometry

In mass spectrometry applications, the deuterium labeling offers several benefits:

  • The mass shift due to deuterium incorporation (+4 amu compared to the non-deuterated analog) enables tracking in metabolic studies

  • Distinct fragmentation patterns provide valuable information for structural confirmation

  • The compound can serve as an internal standard for quantitative analysis of the non-deuterated counterpart

These analytical applications make 4-(2-Aminoanilino)pyridine-d4 a valuable tool in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies.

Biomedical Research Applications

4-(2-Aminoanilino)pyridine-d4 has significant potential in various biomedical research areas, particularly in medicinal chemistry and drug development.

Medicinal Chemistry Applications

The compound has relevance in medicinal chemistry for several reasons:

  • It serves as an intermediate in the synthesis of biologically active molecules

  • The structural features make it suitable for developing compounds that target specific kinases involved in cancer therapy

  • The deuterium labeling allows researchers to track metabolic pathways and drug disposition

These applications contribute to the understanding of structure-activity relationships and the development of more effective therapeutic agents.

Future Research Directions

The unique properties of 4-(2-Aminoanilino)pyridine-d4 suggest several promising avenues for future research and development.

Expanded Analytical Applications

Further development of analytical methods using this compound could include:

  • Advanced NMR techniques exploiting the deuterium labeling for complex structural analysis

  • Development of deuterium-labeled internal standards for quantitative analysis

  • Application in metabolomics and drug metabolism studies

These analytical applications could enhance the precision and reliability of research in pharmaceutical sciences and medicinal chemistry.

Therapeutic Target Exploration

Based on structural similarities to compounds with known biological activities:

  • Investigation of potential activity against specific kinase targets

  • Structure-activity relationship studies to optimize binding affinity and selectivity

  • Development of derivatives with enhanced pharmacological properties

Such research could contribute to the discovery of novel therapeutic agents for various diseases, particularly in oncology.

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